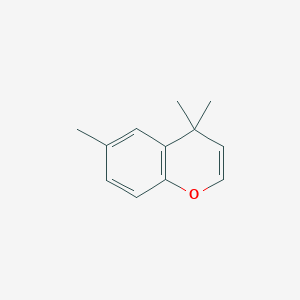

4,4,6-Trimethyl-4H-1-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92617-85-1 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4,4,6-trimethylchromene |

InChI |

InChI=1S/C12H14O/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-8H,1-3H3 |

InChI Key |

AHJVFWNWGCVGFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC2(C)C |

Origin of Product |

United States |

Synthetic Strategies and Reaction Pathways for 4,4,6 Trimethyl 4h 1 Benzopyran and Analogous Benzopyrans

Retrosynthetic Analysis of 4,4,6-Trimethyl-4H-1-benzopyran

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, several disconnection approaches can be envisioned.

A primary disconnection can be made across the C-O and C-C bonds of the pyran ring. This leads to two key precursors: a phenolic component and an allylic fragment. Specifically, this retrosynthetic step suggests that this compound can be synthesized from 4-methylphenol (p-cresol) and a suitable three-carbon electrophile, such as prenyl chloride or a related derivative, via a Claisen rearrangement followed by cyclization. Another common strategy involves the reaction between a phenol (B47542) and an α,β-unsaturated aldehyde or ketone. In this case, 4-methylphenol could react with mesityl oxide (4-methyl-3-penten-2-one) under acidic conditions. The reaction would proceed via an initial Michael addition or a direct condensation to form the benzopyran ring.

A second retrosynthetic approach involves a cycloaddition reaction, specifically a hetero-Diels-Alder reaction. The benzopyran ring can be viewed as the adduct of an ortho-quinone methide (acting as the diene) and an alkene (acting as the dienophile). This disconnection would break the molecule down into a reactive ortho-quinone methide intermediate, derived from 4-methylphenol and acetone, and an ethene equivalent.

These retrosynthetic pathways highlight the key bond formations required and guide the selection of appropriate forward synthetic methodologies, such as those discussed in the following sections.

Multi-Component Reactions (MCRs) for Benzopyran Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are highly valued for their efficiency, atom economy, and operational simplicity, often proceeding through a domino sequence without the need to isolate intermediates. rsc.orgresearchgate.net

The synthesis of the benzopyran scaffold has greatly benefited from the development of MCRs. rsc.org A prominent example is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound like dimedone. bohrium.comresearchgate.net This reaction, often catalyzed by a variety of agents, proceeds rapidly to produce highly functionalized tetrahydrobenzo[b]pyran derivatives. researchgate.net

Isocyanide-based multicomponent reactions (I-MCRs) have also emerged as a highly efficient and environmentally friendly strategy for synthesizing benzopyran derivatives. rsc.orgresearchgate.netrsc.org These reactions leverage the unique reactivity of isocyanides to construct complex heterocyclic frameworks in a single, streamlined operation. rsc.org The versatility of MCRs allows for the generation of large libraries of benzopyran analogues for various chemical and biological applications. thieme-connect.com

Table 1: Examples of Multi-Component Reactions for Benzopyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | Dimedone | CuO Nanocrystals, H2O:EtOH | Tetrahydrobenzo[b]pyran | researchgate.net |

| Salicylaldehyde | Terminal Alkyne | Butadiene | Zinc/Lewis Acid | Functionalized Benzopyran | thieme-connect.com |

| Carbonyl Compound | Malononitrile | Aryl Aldehyde | Nanostructured Cobalt Complex | Benzo[b]pyran | bohrium.com |

Cyclization Methodologies in Benzopyran Formation

Cyclization reactions are fundamental to the synthesis of the benzopyran ring system. These methods involve the formation of the heterocyclic pyran ring from an acyclic precursor and can be categorized based on the reaction mechanism and the type of bond being formed.

Acid/Base-Catalyzed Condensation Reactions (e.g., Friedel-Crafts Acylation, Aldol (B89426) Condensation)

Classical condensation reactions, often catalyzed by acids or bases, are a cornerstone of benzopyran synthesis. The Pechmann condensation, for example, involves the reaction of a phenol with a β-ketoester under acidic conditions to yield coumarins (2H-1-benzopyran-2-ones). algoreducation.comstudysmarter.co.uk

A sequential strategy combining Friedel-Crafts acylation and Aldol condensation is also employed. scialert.net In this approach, a substituted phenol is first acylated with a carboxylic acid or its derivative in the presence of a Lewis acid catalyst (Friedel-Crafts acylation) to produce a hydroxyketone. studysmarter.co.ukscialert.net This intermediate then undergoes an intramolecular or intermolecular Aldol condensation, catalyzed by a base, to cyclize and form the benzopyran ring. scialert.net For instance, the synthesis of benzopyran derivatives can start with the acylation of a phenol, followed by condensation with a ketone in the presence of a base like amberlite. scialert.net

Intramolecular Annulation Reactions

Intramolecular annulation involves the formation of a new ring onto an existing one within the same molecule. This strategy is highly effective for constructing the benzopyran framework. A key example is the electrophilic cyclization of substituted propargylic aryl ethers. nih.govacs.org In this reaction, an ether formed from a phenol and a propargyl alcohol is treated with an electrophile such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). nih.govacs.org The electrophile activates the alkyne, triggering a 6-endo-dig cyclization by the aromatic ring to form a 3,4-disubstituted 2H-benzopyran. nih.govacs.org This method is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov

Other examples include palladium-catalyzed oxidative annulation reactions and rhodium-catalyzed intramolecular transannulations, which provide access to diverse benzopyran-fused heterocyclic systems. nih.gov

Electrocyclization and Cycloaddition Approaches (e.g., Diels-Alder)

Pericyclic reactions, including electrocyclization and cycloaddition, offer elegant and stereocontrolled routes to benzopyrans. The oxa-6π electrocyclization is a particularly important pathway for the synthesis of 2H-benzopyrans. mdpi.com This reaction involves the thermally or photochemically induced cyclization of a 1-oxatriene system. These reactive intermediates are often generated in situ from phenols through an oxidative dearomatization process, forming what are known as ortho-quinone methides, which then rapidly cyclize to the benzopyran product. mdpi.com

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is another powerful tool. rsc.orgresearchgate.net In this approach, an ortho-quinone methide acts as a diene and reacts with an alkene (the dienophile) to form the 4H-benzopyran ring. thieme-connect.com This method allows for the direct construction of the core structure with control over the substitution pattern at the C2, C3, and C4 positions of the pyran ring.

Catalytic Systems in Benzopyran Synthesis

The development of advanced catalytic systems has revolutionized benzopyran synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder, more environmentally friendly conditions. rsc.orgthieme-connect.comalgoreducation.comnih.gov A wide array of catalysts have been successfully applied.

Acid and Base Catalysts: Both Brønsted and Lewis acids are widely used. Lewis acids like aluminum chloride (AlCl₃) are crucial in Friedel-Crafts reactions, while Brønsted acids are used in Pechmann condensations and for promoting propargylations. scialert.netnih.gov Organocatalysts, such as L-proline, and organic bases like N,N-diisopropylethylamine (DIPEA), have been shown to be effective for certain multi-component syntheses. bohrium.comresearchgate.net Recently, deep eutectic solvents (DES) have been developed as novel, green acid catalysts for the synthesis of pyran derivatives. nih.gov

Transition Metal Catalysts: Transition metals play a pivotal role in many modern synthetic methods.

Palladium: Pd catalysts are used extensively in cross-coupling reactions, such as the Heck-type arylation, and for the cyclization of allylic aryl ethers. nih.govnih.govacs.org

Copper: Copper catalysts, including simple salts like CuI and CuCl₂ as well as CuO nanoparticles, are effective in various MCRs and cyclization reactions. researchgate.netnih.gov

Rhodium and Ruthenium: Rhodium and ruthenium complexes are employed in C-H activation and annulation reactions to build complex benzopyran-fused systems. nih.gov

Gold and Platinum: These metals are known to catalyze the cyclization of aryl propargylic ethers. nih.gov

Nanocatalysts: The use of nanocatalysts, such as CuO nanoparticles, offers advantages like high surface area, enhanced catalytic activity, and often, easier recovery and recyclability compared to their homogeneous counterparts. researchgate.net

Table 2: Selected Catalytic Systems in Benzopyran Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | scialert.net |

| Organocatalyst | L-Proline | Multi-Component Reaction | researchgate.net |

| Palladium | Pd(PPh₃)₂, CuI | Coupling/Cyclization | nih.gov |

| Copper | CuO Nanoparticles | Multi-Component Reaction | researchgate.net |

| Rhodium | Rh₂(OAc)₄ | C-H Carboxylation | nih.gov |

| Electrophile | Iodine (I₂) | Electrophilic Cyclization | nih.govacs.org |

Transition Metal-Mediated Transformations (e.g., Palladium Catalysis)

Transition metals, particularly palladium, have proven to be powerful catalysts in the synthesis of benzopyran derivatives. mdpi.com These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in constructing the benzopyran ring system. nih.govsemanticscholar.org

Palladium-catalyzed reactions are especially prevalent in modern synthetic organic chemistry. scielo.org.mx These reactions offer high efficiency and selectivity in forming the complex structures of benzopyran analogs. nih.govsemanticscholar.org For instance, palladium-catalyzed intramolecular Heck-type reactions have been a key development in the synthesis of various heterocyclic compounds. A notable application is the synthesis of [l]benzopyrano[4,3-b]pyrrol-4-ones through a palladium-catalyzed oxidative annulation of 4-amino-2H-benzopyran-2-ones with alkynes, yielding products in high yields ranging from 72% to 99%. nih.gov

Another significant palladium-catalyzed approach involves a one-pot sequential coupling and cyclization strategy. This method has been employed for the synthesis of 4H-furo[3,2-c]-benzopyran-4-ones. The reaction sequence is initiated by a coupling reaction catalyzed by Pd(PPh₃)₂ and CuI, followed by a cyclization step facilitated by a base like potassium carbonate in an aqueous medium, with yields reported between 51% and 96%. nih.govsemanticscholar.org

Beyond palladium, other transition metals like copper, gold, and platinum are also utilized in benzopyran synthesis. nih.govsemanticscholar.org Copper catalysts, for example, have been used in one-pot cascade reactions involving addition, cyclization, and oxidation to produce furo[3,2-c]benzopyran-4-ones. nih.govsemanticscholar.org

Table 1: Examples of Transition Metal-Mediated Benzopyran Synthesis

| Catalyst/Reagents | Reactants | Product | Yield (%) |

| Pd(PPh₃)₂, CuI, K₂CO₃, H₂O | Substituted 4-hydroxycoumarins and terminal alkynes | 4H-Furo[3,2-c]-benzopyran-4-ones | 51-96 nih.govsemanticscholar.org |

| Pd(OAc)₂, PPh₃, HMPA, CO | o-Bromoaniline derivatives | 1,4-Benzodiazepin-5-one skeleton | Not specified mdpi.com |

| CuCl₂, CH₃SO₃H | Substituted 3-alkynyl-4H-benzopyran-4-one | 2-Substituted-4H-furo[3,2-c]benzopyran-4-ones | 37-88 nih.govsemanticscholar.org |

| Pd(II) catalyst | 4-Amino-2H-benzopyran-2-ones and alkynes | [l]Benzopyrano[4,3-b]pyrrol-4-ones | 72-99 nih.gov |

This table provides a summary of selected transition metal-mediated reactions for the synthesis of various benzopyran derivatives, highlighting the versatility and efficiency of these catalytic systems.

Green Chemistry Principles in Benzopyran Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzopyrans. epa.govmdpi.comjocpr.com This includes the use of safer solvents, energy-efficient methods, and waste prevention. epa.govnih.gov

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and purer products compared to conventional heating methods. nih.govnih.govyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzopyrans. nih.govnih.govarkat-usa.org The rapid and efficient heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating under harsh conditions. youtube.comindexcopernicus.com For example, the synthesis of pyrano[3,2-c] chromen-5(4H)-ones has been achieved rapidly and efficiently through a one-pot, three-component reaction under microwave irradiation. dergipark.org.tr

The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. dergipark.org.trresearchgate.net Solvent-free reactions, often conducted by grinding the reactants together or heating them in the absence of a solvent, can lead to higher efficiency, easier work-up, and reduced waste. researchgate.netproquest.comcmu.edu A variety of benzopyran derivatives have been synthesized using solvent-free protocols, highlighting the practicality of this approach. ias.ac.in

Similarly, conducting reactions in water offers significant environmental and safety advantages over traditional organic solvents. dergipark.org.trresearchgate.net Researchers have developed methods for synthesizing benzopyran and 3-substituted coumarin (B35378) derivatives in water using a Brønsted acid ionic liquid as a catalyst, demonstrating the feasibility of aqueous synthesis for this class of compounds. researchgate.net

Table 2: Green Synthesis Approaches for Benzopyrans

| Method | Conditions | Advantages |

| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst | Reduced reaction times, higher yields, increased purity nih.govnih.govyoutube.com |

| Solvent-Free Synthesis | Grinding or heating without a solvent | Reduced waste, simplified work-up, often milder conditions researchgate.netproquest.comcmu.edu |

| Aqueous Media Synthesis | Use of water as a solvent, often with a catalyst | Environmentally benign, safer, cost-effective dergipark.org.trresearchgate.netresearchgate.net |

This table summarizes key green chemistry approaches employed in the synthesis of benzopyran derivatives, emphasizing their environmental and efficiency benefits.

Stereoselective Synthesis Approaches for Benzopyran Derivatives

The synthesis of specific stereoisomers of benzopyran derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. ull.es Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound with high precision. ull.esresearchgate.net

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of benzopyran derivatives. researchgate.net For example, cinchona alkaloid-derived organocatalysts have been used for the enantioselective [3 + 2] cycloaddition of o-hydroxy aromatic aldimines with 3-substituted coumarins to produce benzopyrano[3,4-c]pyrrolidine derivatives. researchgate.net

Another strategy involves the use of chiral synthons derived from natural products, such as C-glycosides, to induce stereoselectivity in the synthesis of benzopyrans and related flavonoids. ull.es This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of the reaction.

Furthermore, diastereoselective synthesis has been achieved through acid-catalyzed deprotection and cyclodehydration reactions, leading to the formation of novel benzopyranopyridine derivatives. nih.gov In some cases, resolution of enantiomers using chiral reagents like D-(-)-mandelic acid has been employed to isolate optically pure molecules. nih.gov

Mechanistic Investigations and Derivatization Chemistry of the 4h 1 Benzopyran Core

Elucidation of Reaction Mechanisms in Benzopyran Formation

The construction of the 4H-1-benzopyran ring system can be achieved through various synthetic strategies, often involving cyclization reactions. researchgate.net Many methods rely on tandem or domino reactions, where multiple bond-forming events occur in a single pot, offering efficiency and atom economy. psu.edu

A common pathway involves an initial oxa-Michael addition (or conjugate addition) of a phenolic hydroxyl group to an activated alkene, followed by an intramolecular cyclization. For instance, the reaction between salicylaldehydes and α,β-unsaturated aldehydes can proceed via an oxa-Michael addition, followed by an intramolecular aldol (B89426) reaction and subsequent dehydration to furnish the chromene product. psu.edu Similarly, multicomponent reactions (MCRs) provide a powerful tool for the synthesis of highly functionalized 4H-pyrans. nih.govresearchgate.net A one-pot, three-component reaction of a salicylaldehyde, malononitrile (B47326), and a suitable C-H acid, for example, is a widely used method for constructing 2-amino-4H-benzopyran derivatives. tandfonline.compsu.edu

The mechanism for these MCRs typically begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., malononitrile). This is followed by a Michael addition of the phenolic hydroxyl group onto the electron-deficient double bond of the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization to form the 4H-pyran ring.

Table 1: Key Mechanistic Pathways in 4H-1-Benzopyran Formation

| Reaction Type | Key Steps | Intermediate(s) | Reference(s) |

| Tandem Reaction | Oxa-Michael Addition, Intramolecular Aldol, Dehydration | Enamine intermediate | psu.edu |

| Multicomponent Reaction | Knoevenagel Condensation, Michael Addition, Intramolecular Cyclization | Knoevenagel adduct | tandfonline.compsu.eduresearchgate.net |

| Ring-Closing Olefin Metathesis | Formation of an ether linkage followed by Ru-catalyzed metathesis | Di-olefin precursor | acs.org |

| Domino Reaction (Cu-catalyzed) | Reaction between bromobenzyl bromides and β-ketoesters | Not detailed | organic-chemistry.org |

Electron-transfer processes are fundamental to understanding the reactivity of benzopyran compounds, particularly in redox reactions. Studies on the reactions between benzopyran compounds and organic hydride acceptors have demonstrated that the mechanism can proceed via a one-step hydride transfer. mdpi.com A hydride anion, which consists of a proton and two electrons, can be transferred through three principal pathways:

One-step hydride anion transfer: A direct transfer of the H⁻ ion.

Hydrogen atom–electron transfer: A sequential transfer of a hydrogen atom (H•) followed by an electron (e⁻).

Electron-initiated multistep transfer: An initial electron transfer followed by either a proton and another electron (e⁻-H⁺-e⁻) or a hydrogen radical (e⁻-H•). mdpi.com

The specific pathway is influenced by the structure of the benzopyran and the reaction conditions. The thermodynamic and kinetic properties of these hydride transfer reactions are crucial for predicting reactivity and designing selective reduction processes. mdpi.com

The pyranone ring within 4H-1-benzopyran-4-one (chromone) derivatives is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. ijrar.org This reactivity provides a versatile strategy for transforming the benzopyran core. rsc.org

A prominent example is the reaction of 3-acylchromones with binucleophiles like hydroxylamine (B1172632). The reaction proceeds via an initial nucleophilic 1,4-addition of the hydroxylamine to the enone system. This is followed by the opening of the pyrone ring. The resulting open-chain intermediate then undergoes a subsequent intramolecular cyclization to yield a new heterocyclic system, such as a chromeno[3,4-d]isoxazole. ijrar.org

Another important ring-opening pathway is initiated by a retro-Michael cleavage of the pyranone ring. For example, the reduction of a chromone (B188151) to a chroman-4-one, followed by treatment with acid, can trigger a dehydrative rearrangement. This process starts with a retro-Michael reaction that opens the pyranone ring, which can then rearrange and recyclize to form different products. ijrar.org

Table 2: Examples of Ring-Opening Reactions of Pyranone Systems

| Starting Material | Reagent(s) | Key Mechanism | Product Type | Reference(s) |

| 3-(Polyfluoroacyl)chromones | Hydroxylamine | Nucleophilic 1,4-addition, ring-opening, cyclization | Chromeno[3,4-d]isoxazoles | ijrar.org |

| Chroman-4-ones | MeSO₃H | Retro-Michael cleavage, dehydrative rearrangement | 3-Alkenyl-2-arylchromones | ijrar.org |

| 2-Pyrones | Nucleophiles (e.g., N-heterocycles) | Nucleophilic 1,2-ring opening | Diverse N-fused heterocycles | rsc.org |

| 2-Aryl-3,4-dihydropyrans | Nucleophiles | Not specified | Open-chain products | nih.gov |

Intramolecular rearrangements offer a powerful method for skeletal diversification of the benzopyran core. These can be induced thermally or photochemically.

Photoinduced Rearrangements: Photoirradiation provides the energy to access excited states that can undergo rearrangements not feasible under thermal conditions. For example, the irradiation of 4-phenyl-3-arylcoumarins (isomers of benzopyranones) can lead to complex polycyclic dihydrochromenones. The proposed mechanism involves a 6π-electrocyclization, a nih.govtandfonline.com-hydrogen shift, and subsequent keto-enol isomerization to yield the final product. rsc.org Similarly, the irradiation of 2-pyrones can lead to the formation of a transient, high-energy β-lactone intermediate, which can then undergo further transformations. cdnsciencepub.com

Thermal Rearrangements: The Claisen rearrangement is a classic example of a thermally induced sigmatropic reaction applicable to benzopyran precursors. A propargyl Claisen rearrangement of a monopropargyloxy-calix mdpi.comarene has been shown to produce unusual calixarene (B151959) structures incorporating a chromene moiety. Quantum mechanical calculations suggest that this transformation proceeds through an initial nih.govnih.gov sigmatropic rearrangement to form a highly reactive allene (B1206475) intermediate, which then undergoes diradical stepwise pathways to form the six-membered chromene ring. nih.gov

Electrophilic and Nucleophilic Reactivity of the 4H-1-Benzopyran System

The reactivity of the 4H-1-benzopyran system is dictated by the interplay between the electron-rich benzene (B151609) ring and the electron-deficient pyran or pyranone ring.

Nucleophilic Reactivity: The electron-deficient nature of the pyranone ring in chromones makes them excellent electrophiles. They are susceptible to attack by a wide range of nucleophiles. ijrar.org Nucleophilic attack can occur at several positions, but C-2 and C-4 are particularly reactive sites in the chromone system. researchgate.net Reactions with nitrogen nucleophiles, such as heterocyclic amines or binucleophiles, can lead to either addition products or complex transformations involving ring-opening and recyclization. ijrar.orgresearchgate.net

Electrophilic Reactivity: While the pyran ring is generally electron-poor, the fused benzene ring can undergo electrophilic substitution reactions, although its reactivity is modulated by the oxygen heterocycle. The specific sites of substitution are directed by the existing substituents on the benzene ring. Functionalization strategies often bypass direct electrophilic substitution on the benzopyran core in favor of building the molecule from already substituted precursors.

Synthetic Transformations and Functionalization Strategies

A variety of synthetic strategies have been developed to modify and functionalize the 4H-1-benzopyran core, enabling the creation of diverse libraries of compounds. ijrar.org Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For instance, the Matsuda-Heck arylation allows for the introduction of aryl groups. acs.org Three-component coupling reactions between chromones, allylic acetates, and alcohols, catalyzed by palladium, can generate multiply substituted chromones through the formation of a benzopyrylium cation intermediate. ijrar.org

Another innovative approach involves the functionalization of exocyclic methylene groups. 4-Methylene-4H-pyrans can be transformed via enamination, creating reactive dimethylaminovinyl-substituted pyran intermediates. These intermediates can then undergo nucleophilic substitution through a 1,8-conjugate addition/elimination mechanism, allowing for the introduction of a wide range of substituents and the synthesis of novel merocyanine (B1260669) dyes. nih.govresearchgate.net

Table 3: Selected Functionalization Strategies for the 4H-1-Benzopyran Core

| Strategy | Reaction Type | Reagents/Catalyst | Result | Reference(s) |

| C-C Bond Formation | Matsuda–Heck Arylation | Arenediazonium salt, Pd(0) catalyst | Arylated benzopyrans | acs.org |

| C-C Bond Formation | Three-Component Coupling | Allylic acetate, alcohol, Pd catalyst | Multiply substituted chromones | ijrar.org |

| C-C Bond Formation | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylated pyranones | nih.gov |

| Exocyclic Functionalization | Enamination & 1,8-Conjugate Addition | DMF-DMA, Nucleophiles | Symmetrical/asymmetrical merocyanines | nih.govresearchgate.net |

The introduction of heteroatoms and various functional groups into the 4H-1-benzopyran skeleton is crucial for modulating its physicochemical and biological properties. tandfonline.com

Nitrogen: Nitrogen atoms are commonly introduced to form 2-amino-4H-benzopyran derivatives. This is often achieved through one-pot, three-component reactions using malononitrile as a nitrogen source. tandfonline.compsu.edu The resulting amino group can be further derivatized, or the aminobenzopyran can be used as a precursor for fused pyrimidine (B1678525) rings (pyrimidochromenes) by reacting with reagents like formamide (B127407). psu.edu

Phosphorus: Phosphonate (B1237965) groups can be incorporated at the C-4 position. The one-pot reaction of a salicylaldehyde, malononitrile, and diethyl phosphite (B83602) yields 2-amino-4H-1-benzopyran-4-yl phosphonate derivatives, introducing both nitrogen and phosphorus atoms simultaneously. tandfonline.comtandfonline.com

Sulfur: Sulfur can be introduced by using sulfur-containing reagents in cyclization reactions. For example, reacting a 3-formylchromone and an active methylene compound with thiourea (B124793) instead of urea (B33335) leads to the formation of 1,3-thiazine derivatives fused to the benzopyran system. researchgate.net

These synthetic transformations highlight the versatility of the 4H-1-benzopyran core, allowing for extensive structural modifications and the generation of complex heterocyclic systems. ijrar.org

Formation of Spiro Compounds and Fused Ring Systems

The construction of spirocyclic and fused-ring systems from the 4H-1-benzopyran core represents a significant area of synthetic chemistry, leading to molecules with diverse three-dimensional structures and potential applications. Methodologies to achieve these transformations often involve cycloaddition reactions or transition-metal-catalyzed processes.

One established strategy for creating fused pyran rings involves intramolecular Heck reactions. espublisher.com This palladium-catalyzed process can be utilized for the synthesis of benzopyran systems. espublisher.comespublisher.com The general mechanism initiates with the conversion of Pd(OAc)₂ to Pd(0) by a phosphine (B1218219) ligand, followed by the oxidative addition of Pd(0) to a C-Br bond to form an alkenyl palladium(II) species. This intermediate then reacts with an unactivated double bond within the same molecule to produce an alkyl palladium complex. Subsequent β-hydride elimination results in the formation of the fused pyran ring. espublisher.com In cases where β-hydride elimination is not possible due to the absence of a β-hydrogen, C-H activation at an aromatic ring can occur, leading to the formation of tetracyclic pyran rings. espublisher.com

The formation of spiro compounds from benzopyran precursors has also been explored. For instance, spiro[2,3-dihydro-4H-1-benzopyran-4,1'-cyclohexan]-2-one derivatives have been synthesized, showcasing the accessibility of spirocyclic frameworks from the benzopyran core.

| Reaction Type | Key Reagents/Catalysts | Resulting System | General Mechanistic Steps |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., Cs₂CO₃) | Fused Pyran/Benzopyran Rings | Oxidative addition, intramolecular insertion, β-hydride elimination or C-H activation |

| Diels-Alder Reaction | Diene, Dienophile | Fused Cyclohexene Rings | Concerted [4+2] cycloaddition |

Selective Derivatization at the Benzopyran Ring

The selective functionalization of the benzopyran ring is crucial for modifying the properties of the core structure. Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction and Friedel-Crafts acylation, are common methods for introducing new substituents onto the aromatic portion of the benzopyran system.

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic rings. wikipedia.orgchemistrysteps.com The reaction employs a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis of the resulting iminium ion yields an aryl aldehyde. wikipedia.org For this reaction to proceed, the aromatic substrate must be significantly activated, such as in phenols or anilines. wikipedia.org

Similarly, the Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. masterorganicchemistry.comyoutube.com This reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion. youtube.com This potent electrophile is then attacked by the aromatic ring. youtube.com A key advantage of the Friedel-Crafts acylation is that the resulting ketone is deactivating, which generally prevents further acylation reactions. libretexts.org

While the general mechanisms for these electrophilic substitution reactions are well-understood, their specific application to 4,4,6-trimethyl-4H-1-benzopyran would depend on the directing effects of the existing substituents on the benzopyran ring. The methyl and alkoxy groups are generally activating and ortho-, para-directing.

Another approach to derivatization involves the reaction of substituted chromones with various reagents. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the formation of fused 4H-chromeno[3,4-d]isoxazol-4-ols through a sequence of nucleophilic addition, pyrone ring-opening, and subsequent cyclization. ijrar.org

| Reaction | Reagents | Functional Group Introduced | General Applicability |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Aldehyde (-CHO) | Electron-rich aromatic rings |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Acyl (R-C=O) | Aromatic rings |

| Isoxazole (B147169) Annulation | Hydroxylamine | Fused Isoxazole Ring | 3-(Polyfluoroacyl)chromones |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 4,4,6 Trimethyl 4h 1 Benzopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms in the molecule. rsc.orgrsc.org

Two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for tracing out spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing definitive ¹H-¹³C one-bond connections. sdsu.educolumbia.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. sdsu.educolumbia.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry and three-dimensional structure of the molecule.

The collective data from these experiments allow for a comprehensive assignment of all proton and carbon signals in 4,4,6-Trimethyl-4H-1-benzopyran.

Table 1: Representative ¹H and ¹³C NMR Data for Benzopyran-related Structures Note: Specific data for this compound is not publicly available. The data below is for analogous structures to illustrate typical chemical shifts.

| Atom Type | Typical Chemical Shift (δ) in ppm | Technique |

| Aromatic CH | 6.5 - 8.0 | ¹H NMR, ¹³C NMR |

| Vinylic CH | 5.0 - 6.5 | ¹H NMR, ¹³C NMR |

| Methyl (CH₃) | 1.5 - 2.5 | ¹H NMR, ¹³C NMR |

| Quaternary Carbon | 120 - 160 | ¹³C NMR |

Application of Calculated NMR Chemical Shifts

In conjunction with experimental data, computational methods are used to predict NMR chemical shifts. These calculations, often employing density functional theory (DFT), can help to confirm assignments and resolve ambiguities in complex spectra. units.it By comparing the calculated shifts with the experimental values, a higher degree of confidence in the structural assignment can be achieved.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. govinfo.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. sdsu.edu By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is an essential step in confirming the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpbs.com This is particularly useful for analyzing this compound when it is part of a complex mixture. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for its identification. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure and can be compared to spectral libraries for confirmation.

Table 2: Typical GC-MS Data Interpretation

| Parameter | Information Provided |

| Retention Time | Characteristic time for a compound to pass through the GC column. |

| Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the compound. |

| Fragment Ions | Result from the breakdown of the molecular ion, providing structural clues. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples

For samples that are not suitable for GC analysis (e.g., those that are non-volatile or thermally labile), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an alternative. nih.gov LC separates the components of a mixture in the liquid phase. The addition of a second stage of mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing even more detailed structural information. This technique is highly sensitive and specific, making it suitable for the analysis of this compound in complex biological or environmental samples.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are unique and act as a molecular fingerprint.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. For this compound, characteristic absorption bands would be expected for the aromatic ring, the pyran ring, and the methyl substituents. The C-H stretching vibrations of the aromatic ring and methyl groups typically appear in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the benzene (B151609) ring are expected to produce bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the pyran ring would likely be observed in the 1260-1000 cm⁻¹ range.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Methyl C-H | Stretching | 2960-2850 | 2960-2850 |

| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 | 1600, 1580 |

| Pyran Ring C-O-C | Asymmetric Stretch | 1275-1200 | Weak |

| Pyran Ring C-O-C | Symmetric Stretch | 1050-1020 | Moderate |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD/ECD) Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzopyran chromophore. The benzene ring fused to the pyran ring creates an extended conjugated system. Typically, benzopyran derivatives exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions. For the basic chromone (B188151) (4H-1-benzopyran-4-one) structure, transitions are observed around 200-350 nm. nist.gov The presence of methyl groups as auxochromes may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Circular Dichroism (CD/ECD) Spectroscopy: Since this compound possesses a stereogenic center at the C4 position, it is a chiral molecule. Circular dichroism spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is essential for determining its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms. Studies on other chiral benzopyran derivatives have established a helicity rule where the conformation of the pyran ring dictates the sign of the CD bands. rsc.org For instance, a P (positive) helicity in the heteroring of similar chromophores has been correlated with a negative Cotton effect within the α-band. rsc.org The analysis of the CD spectrum, often in conjunction with quantum chemical calculations, allows for the unambiguous assignment of the (R) or (S) configuration of the enantiomers. nih.govresearchgate.netrsc.org

Table 2: Representative Electronic Transitions for Benzopyran Chromophores

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 200-250 | High-energy transition in the aromatic system |

| π→π* | 250-300 | Transition involving the extended conjugation of the benzopyran system |

X-ray Crystallography for Solid-State Structure and Stereochemistry

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound (3,4,5-Trimethyl-2,4,6-triphenyl-4H-thiopyran)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (assumed from similar structures) |

| a (Å) | 8.4525 |

| b (Å) | 14.4732 |

| c (Å) | 16.2971 |

| β (°) | 103.156 |

| Volume (ų) | 1941.37 |

| Z | 4 |

Note: This data is for a thiopyran derivative and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities or other components in a sample based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that is highly characteristic of the molecule's structure. The molecular ion peak would confirm the compound's molecular weight, and the fragmentation pattern would reveal the loss of methyl groups (M-15) and other characteristic fragments from the benzopyran core. The NIST Chemistry WebBook contains numerous examples of mass spectra for various benzopyran derivatives, which can be used for comparison. nist.govnist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is not desired, LC-MS is the hyphenated technique of choice. nih.gov High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase. The eluent is then introduced into a mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for identifying compounds in complex matrices, such as natural product extracts, and for quantitative analysis. researchgate.netspectrabase.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chromone (4H-1-benzopyran-4-one) |

| 3,4,5-Trimethyl-2,4,6-triphenyl-4H-thiopyran |

Applications in Advanced Materials Science Leveraging the Benzopyran Scaffold

Design of Materials with Tailored Electronic and Optical Properties

The inherent structural features of the benzopyran scaffold make it an exceptional platform for designing materials with customized electronic and optical behaviors. The electron-rich benzene (B151609) ring fused to the oxygen-containing pyran ring creates a system with significant potential for π-conjugation. Scientists can manipulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by introducing various electron-donating or electron-withdrawing groups to the core structure.

This principle is central to creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, designing benzopyran derivatives as thermally activated delayed fluorescence (TADF) emitters involves modifying the scaffold to ensure a small energy gap between the first excited singlet and triplet states, which is crucial for efficient light emission. nih.govresearchgate.net The strategic substitution on the benzopyran ring influences intramolecular charge transfer (ICT) characteristics, which in turn dictates the absorption and emission spectra of the material. This allows for the creation of materials that absorb and emit light at specific, desired wavelengths, a key requirement for applications ranging from custom displays to targeted photodynamic therapy. Furthermore, the rigid structure of benzopyran derivatives contributes to the formation of stable thin films with ordered molecular packing, a property that is essential for developing efficient organic semiconductors. rsc.org

Development of Fluorescent Probes and Sensors

The benzopyran scaffold is particularly valuable in the creation of highly sensitive and selective fluorescent probes and sensors. These sensors are designed to detect and quantify specific analytes, such as ions and reactive oxygen species, in biological and environmental systems. The underlying mechanism often involves the modulation of the intramolecular charge transfer (ICT) state of the benzopyran fluorophore upon interaction with the target analyte.

A notable application is in the detection of peroxynitrite (ONOO⁻), a species linked to various pathophysiological functions. Researchers have designed novel fluorescent probes based on a dicyanomethylene-benzopyran structure that exhibit significant changes in color and fluorescence upon reacting with peroxynitrite. nih.gov Through molecular engineering, such as altering substituent groups, the sensitivity of these probes can be remarkably high, with detection limits reaching the nanomolar range (e.g., 22.4 nM). nih.gov These probes offer advantages like high selectivity, stability, and biocompatibility, enabling real-time imaging of peroxynitrite in living cells. nih.gov

Similarly, benzopyran-based sensors have been developed for detecting mercury ions (Hg²⁺) in aqueous samples and even in living organisms like zebrafish. researchgate.net These sensors often incorporate a receptor moiety, such as a crown ether, linked to the benzopyran fluorophore. Binding of the metal ion to the receptor triggers a distinct change in the photophysical properties of the fluorophore, allowing for visual or spectroscopic detection. researchgate.net

| Benzopyran Probe | Target Analyte | Key Features | Detection Limit |

| B-Ch | Peroxynitrite (ONOO⁻) | Visible color/fluorescence change, good selectivity, cell imaging capability. | 22.4 nM |

| OTA-DCM | Mercury ions (Hg²⁺) | Near-infrared fluorescence, "naked-eye" indicator, applicable in living cells and zebrafish. | Not Specified |

Integration into Polymer Systems and Composites

The incorporation of benzopyran derivatives into polymer chains or composite materials imparts unique functionalities, leading to the development of "smart" materials that respond to external stimuli. One of the most well-established applications is in the field of photochromism, where spiropyrans (a class of benzopyrans) are used. These molecules can reversibly switch between two different isomers—a colorless, ring-closed spiro form and a colored, ring-opened merocyanine (B1260669) form—upon exposure to UV and visible light, respectively. When integrated into a polymer matrix, they create materials that can change color on demand, with applications in ophthalmic lenses, optical data storage, and light-modulating devices.

Beyond photochromism, benzopyran derivatives are being explored as functional additives or comonomers in polymers to enhance other properties. For example, phosphorylated coumarins (2H-1-benzopyran-2-one derivatives) have been investigated as flame-retardant building blocks for polymers. mdpi.com By integrating these units directly into the polymer backbone, the thermal stability and fire resistance of the resulting material can be significantly improved. mdpi.com This approach offers an advantage over simply mixing in additives, as it prevents leaching and ensures permanent modification of the material's properties. The versatility of the benzopyran scaffold allows for its chemical modification to ensure compatibility with various polymer systems and to tailor the specific properties desired in the final composite material.

Photophysical and Photochemical Investigations of Benzopyran Derivatives

Understanding the fundamental photophysical and photochemical properties of benzopyran derivatives is crucial for optimizing their performance in various applications. These investigations focus on how the molecules absorb and dissipate energy from light. Key parameters studied include absorption and emission spectra, fluorescence quantum yields (the efficiency of light emission), and excited-state lifetimes.

Research has shown that the photophysical properties of benzopyrans are highly dependent on their molecular structure and the surrounding environment (e.g., solvent polarity). rsc.org For instance, expanding the π-electron system of the coumarin (B35378) skeleton can significantly increase the fluorescence quantum yield. rsc.org Introducing electron-donating groups, such as a methoxy group, can also enhance fluorescence efficiency. rsc.org

The study of these molecules often reveals competitive processes that deactivate the excited state, such as intersystem crossing to a triplet state, which can be observed through techniques like transient absorption measurements. rsc.org The interaction of benzopyran derivatives with their environment is also a key area of study. For example, investigations into how these molecules behave when encapsulated within cyclodextrin complexes provide insight into their stability and reactivity in constrained environments, which is relevant for drug delivery and sensor design.

| Compound Class | Key Photophysical Property Investigated | Observation |

| π-Extended Coumarins | Fluorescence Quantum Yield | Increased with the size of the π-electron system and addition of electron-donating groups. |

| Dicyanomethylene-benzopyrans | Stokes Shift | Exhibit large Stokes shifts due to a significant push-pull electronic effect. |

| Naphthopyrans | Photo- and Mechano-reactivity | Undergo a 6π electrocyclic ring-opening reaction upon stimulation with light or mechanical force. |

Mechanistic Biological Activity Research of 4,4,6 Trimethyl 4h 1 Benzopyran Analogues Excluding Clinical Studies

Antimicrobial Research: Mechanisms and Structure-Activity Relationships (SAR)

Analogues of 4,4,6-trimethyl-4H-1-benzopyran are part of a broader group of benzopyran derivatives that have been extensively studied for their antimicrobial properties. Research in this area aims to understand how these compounds inhibit the growth of or kill pathogenic microorganisms and to identify the key structural features responsible for their potency.

Antibacterial Action against Specific Pathogens

Derivatives of 4H-benzopyran have shown activity against a variety of bacterial species, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain 4H-pyran derivatives have demonstrated notable activity against Mycobacterium bovis (BCG), a proxy for Mycobacterium tuberculosis. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical modifications that enhance antibacterial efficacy. For example, in a series of 4H-pyran derivatives, those synthesized from dimedone generally exhibited better anti-mycobacterial activity than those derived from acetylacetone. nih.gov Furthermore, the introduction of specific substituents on the benzopyran ring system has been shown to modulate activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

One of the proposed mechanisms for the antibacterial action of some benzopyran-2-one derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netsemanticscholar.org Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its function. semanticscholar.org The correlation between the in silico docking scores and the in vitro antibacterial activity supports this hypothesis. researchgate.net

Table 1: Antibacterial Activity of Selected Benzopyran Analogues

| Compound Class | Target Pathogen(s) | Observed Activity/Mechanism |

| 4H-Pyran derivatives from dimedone | Mycobacterium bovis (BCG) | Good anti-mycobacterial activity. nih.gov |

| 4H-Pyran derivatives from acetylacetone | Mycobacterium bovis (BCG) | Lower anti-mycobacterial activity compared to dimedone derivatives. nih.gov |

| Benzopyran-2-one derivatives | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase-B. researchgate.net |

| Furobenzopyrones | B. subtilis, S. aureus, E. coli | Inhibition of DNA gyrase B, with some compounds showing potent IC50 values. semanticscholar.org |

Antifungal Efficacy and Modes of Action

In addition to their antibacterial properties, 4H-benzopyran analogues have been investigated for their antifungal potential. nih.govnih.gov Candida albicans is a common target for evaluating the antifungal activity of these compounds. nih.govresearchgate.net

Research has shown that the antifungal activity of 4H-pyran derivatives can be influenced by their structural features. For instance, compounds synthesized from acetylacetone, which showed lower antibacterial activity, exhibited the highest antifungal activity against C. albicans in one study. nih.gov This highlights a divergence in the SAR for antibacterial and antifungal effects.

The mechanism of antifungal action for some coumarin (B35378) derivatives, a class of benzopyran-2-ones, has been explored. For example, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to inhibit both the mycelial growth and conidia germination of Aspergillus species. nih.gov Its mode of action appears to involve disruption of the fungal cell wall structure. nih.gov Furthermore, this compound displayed an additive effect when used in combination with azole antifungals, suggesting a potential to enhance the efficacy of existing therapies. nih.gov

Table 2: Antifungal Activity of Selected Benzopyran Analogues

| Compound/Compound Class | Target Pathogen(s) | Observed Activity/Mechanism |

| 4H-Pyran derivatives from acetylacetone | Candida albicans | Highest antifungal activity within the tested series. nih.gov |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus, A. flavus | Inhibits mycelial growth and conidia germination by affecting the fungal cell wall. nih.gov |

| Benzopyran-2-one derivatives | Candida albicans | Screened for antifungal activity, with varying results depending on the specific derivative. researchgate.net |

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cellular Models

Analogues of this compound have emerged as promising candidates for cancer therapy due to their anti-proliferative and apoptosis-inducing effects in various cancer cell lines. nih.govnih.gov Research in this area focuses on understanding how these compounds interfere with cancer cell growth and survival at the molecular level.

Target Identification and Pathway Modulation

A key aspect of understanding the anti-proliferative activity of these compounds is the identification of their molecular targets and the signaling pathways they modulate. Studies have shown that 4-aryl-4H-chromene derivatives can induce apoptosis in human leukemia K562 cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that play a central role in programmed cell death.

In K562 cells, a particularly active 4-aryl-4H-chromene derivative was found to increase the activity of caspase-3 and caspase-9. nih.gov Furthermore, it led to the downregulation of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. nih.gov This suggests that these compounds can trigger the intrinsic apoptotic pathway.

Enzyme Inhibitory Activity (e.g., Kinases like c-Src)

The anti-proliferative effects of some benzopyran analogues can be attributed to their ability to inhibit specific enzymes that are critical for cancer cell proliferation and survival. Protein kinases are a major class of targets in cancer drug discovery. While direct inhibition of c-Src by this compound itself is not extensively detailed in the provided context, the broader class of benzopyran derivatives has been explored for kinase inhibitory activity. For instance, some pyrimidine-based compounds have been evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a kinase implicated in neurodegenerative diseases and cancer. frontiersin.org

Interaction with Cellular Macromolecules (e.g., DNA)

The interaction of small molecules with cellular macromolecules like DNA is a well-established mechanism for anti-cancer activity. nih.gov Some benzopyran derivatives exert their biological effects through such interactions. As mentioned in the antibacterial section, certain benzopyranones are known to inhibit bacterial DNA gyrase. researchgate.netsemanticscholar.org While the primary target in cancer cells is different, the principle of targeting DNA-related processes remains relevant.

For some anti-proliferative 4-aryl-4H-chromenes, the induction of apoptosis is confirmed by the formation of a DNA ladder, a hallmark of programmed cell death where cellular DNA is cleaved into fragments of specific sizes. nih.gov This indicates that the cellular machinery leading to DNA fragmentation is activated, although it does not necessarily imply direct binding of the compound to DNA as the primary mechanism. The interaction is more likely an indirect consequence of the apoptotic signaling cascade initiated by the compound.

Antioxidant and Anti-inflammatory Mechanisms

The benzopyran ring system is a key feature in many natural products, such as flavonoids, which are known for their antioxidant and anti-inflammatory properties. derpharmachemica.com Analogues, particularly 4H-1-benzopyran-4-one derivatives, have been a focus of research for these effects. nih.govmdpi.com

The antioxidant activity of these compounds often stems from their ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cellular components. Starting with the known inhibitory activity of the flavonoid Quercetin, a series of 4H-1-benzopyran-4-one derivatives were synthesized and shown to possess antioxidant activity in addition to their primary target effects. nih.gov

The anti-inflammatory mechanisms of benzopyran analogues are often linked to their ability to modulate key inflammatory pathways. Research has shown that these compounds can inhibit the production of pro-inflammatory mediators. The mechanisms involve the suppression of signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial for the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Furthermore, some benzopyran derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. jst.go.jp A newly synthesized prenylated benzopyran, BP-2, demonstrated anti-inflammatory effects by suppressing T-lymphocyte and macrophage infiltration and reducing proinflammatory markers in the liver and adipose tissue of mice. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzopyran Analogues

| Compound/Analogue | Mechanism of Action | Model System | Reference |

| Prenylated Benzopyran (BP-2) | Pan-PPAR agonist; suppressed T-lymphocyte/macrophage infiltration and proinflammatory markers. | ob/ob mice | nih.gov |

| Benzopyran-4-one derivatives | Inhibition of cyclooxygenase-2 (COX-2) enzyme. | In silico docking | jst.go.jp |

| Benzoylmesaconine (BMA) | Suppression of NF-κB and MAPK signaling pathways; reduced production of IL-1β, IL-6, TNF-α, PGE2, NO, and ROS. | LPS-activated RAW264.7 macrophages | nih.gov |

| Benzopyran-4-one-isoxazole hybrids | Explored for anti-inflammatory properties based on the known activity of the isoxazole (B147169) scaffold. | Cellular assays | mdpi.com |

Antiviral Mechanisms

Benzopyran derivatives have demonstrated a wide range of biological activities, including antiviral effects. psu.edu The mechanisms by which these compounds inhibit viral replication are varied and can target different stages of the viral life cycle. General antiviral strategies include interfering with host-regulated pathways that the virus relies on for replication, inhibiting viral entry into the host cell, or targeting specific viral enzymes. nih.gov

One primary target for antiviral drugs is the viral polymerase, an enzyme essential for replicating the viral genome. Nucleoside analogues often act by being incorporated into the growing genetic strand, causing chain termination. nih.gov Non-nucleoside inhibitors, a class where some benzopyran analogues could fit, may bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function. For RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a common target. nih.gov

Another potential mechanism is the inhibition of viral genome methylation. Some RNA viruses have methyltransferases that cap their RNA to mimic host cell mRNA, thereby evading the immune system. Inhibiting this enzyme is a promising strategy for developing antiviral agents. nih.gov Research into novel heterocyclic compounds, including those with quinoline (B57606) scaffolds related to benzopyrans, has identified potential targeting of viral proteins like the M2 ion channel and polymerase basic protein 2 in the influenza virus. mdpi.com

While broad-spectrum antiviral activity is noted for the benzopyran class, specific mechanistic studies on this compound analogues remain a developing area of research. psu.edu

Mechanistic Insights into Biological Interactions

In vitro biochemical assays are crucial for determining the binding affinity and specificity of compounds for their biological targets. For benzopyran analogues, these studies have revealed interactions with a variety of receptors and enzymes.

A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were evaluated for their affinity for serotonin (B10506) receptors. One compound, 2b , demonstrated high affinity for both the 5-HT1A and 5-HT7 receptors, with Ki values of 0.3 nM and 3.1 nM, respectively. researchgate.net In another study, spirocyclic benzopyran derivatives were synthesized and evaluated for their affinity to sigma (σ) receptors, which are implicated in various neurological conditions. The cis-configured 2-benzopyran cis-11b showed the highest σ1 receptor affinity with a Ki of 1.9 nM and displayed high selectivity over the σ2 receptor. nih.gov

Furthermore, based on the inhibitory activity of Quercetin, synthetic 4H-1-benzopyran-4-one derivatives were tested as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Several of these synthetic analogues showed inhibitory activity similar to the known inhibitor Sorbinil. nih.gov

Table 2: In Vitro Binding Affinities of Selected Benzopyran Analogues

| Compound | Target | Binding Affinity (Ki) | Reference |

| 2b (3,4-dihydro-3-amino-2H-1-benzopyran derivative) | 5-HT1A Receptor | 0.3 nM | researchgate.net |

| 2b (3,4-dihydro-3-amino-2H-1-benzopyran derivative) | 5-HT7 Receptor | 3.1 nM | researchgate.net |

| cis-11b (spirocyclic 2-benzopyran derivative) | σ1 Receptor | 1.9 nM | nih.gov |

| Synthetic 4H-1-benzopyran-4-one derivatives | Aldose reductase | Activity comparable to Sorbinil | nih.gov |

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target, such as a protein. This method has been widely applied to benzopyran analogues to understand their structure-activity relationships and to rationalize their biological activity at a molecular level.

Docking studies on 2-oxo-2H-1-benzopyran (coumarin) derivatives designed as thrombin inhibitors revealed the molecular basis for their potency and selectivity. The analysis of compound 22 within the protein's active site explained its strong inhibitory action (ki/KI = 3455 M⁻¹s⁻¹) and its selectivity against other serine proteases. nih.gov Similarly, docking was used to investigate how novel benzopyran-2-one compounds might act as anticancer agents, suggesting they may function by inhibiting topoisomerase 1. nih.gov

In other research, docking studies of N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea (B33335) derivatives identified compounds with high binding affinities (scores up to -11.4 kcal/mol) to the protein PKS13, a target for anti-tubercular agents. japtronline.com For benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, docking revealed that some analogues bind to the p300 protein, forming key hydrogen bonds and hydrophobic interactions, which could explain their inhibitory activity. nih.gov These computational models are invaluable for guiding the synthesis of more potent and selective analogues. nih.govnih.gov

Table 3: Molecular Docking Studies of Benzopyran Analogues

| Compound Class/Derivative | Protein Target | Key Findings | Reference |

| 2-Oxo-2H-1-benzopyran derivatives | Thrombin (THR) | Docking revealed molecular basis for potency and selectivity. | nih.gov |

| Benzopyran-2-one analogues | Topoisomerase 1 | Predicted to act as inhibitors of this enzyme. | nih.gov |

| N-(8-hydrazinyl...)-N'-phenyl urea derivatives | PKS13 (anti-tubercular target) | High binding affinities identified (scores up to -11.4 kcal/mol). | japtronline.com |

| Benzopyran-based inhibitors | p300 (HIF-1 pathway) | Binding involves hydrogen bonds and hydrophobic interactions. | nih.gov |

| Benzopyran-4-one derivatives | Cyclooxygenase-2 (COX-2) | Showed good interactions with active site amino acids. | jst.go.jp |

Cellular assays are fundamental for profiling the biological response to new compounds. For benzopyran analogues, these assays have frequently focused on anticancer effects, particularly the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

The antiproliferative activity of benzopyran-4-one-isoxazole hybrid compounds was tested against a panel of cancer cell lines. Compounds 5a–d displayed significant activity, with IC50 values ranging from 5.2–22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity to normal cells. chapman.edu Further investigation of compound 5a at a 5 μM concentration showed that it induced apoptosis in 50.8% of MDA-MB-231 cells. chapman.edu

The mechanisms of cell death induced by benzopyran compounds can be diverse. researchgate.net For instance, novel benzo[h]chromene derivatives 5a and 6a were found to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase and triggering apoptosis through both extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.gov The induction of apoptosis is often confirmed using flow cytometry with Annexin V-FITC/PI double-staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Similarly, fused pyran derivatives have been shown to induce DNA double-strand breaks and apoptosis in multiple cancer cell lines, with compound 6e inducing apoptosis in 57.44% of MCF7 breast cancer cells after 48 hours. rsc.org These studies highlight the potential of benzopyran analogues to selectively target cancer cells and induce programmed cell death. chapman.eduresearchgate.net

Table 4: Cellular Assay Results for Selected Benzopyran Analogues

Natural Product Derivation and Biosynthetic Pathways of Related Benzopyran Systems

The benzopyran ring is a common structural motif found in a vast number of natural products, particularly in higher plants. derpharmachemica.com This scaffold is the backbone for major classes of polyphenols, including flavonoids, coumarins, and tocopherols. psu.eduresearchgate.net The prevalence of this structure in nature is often attributed to biosynthetic pathways involving key reactions like prenylation and cyclization. derpharmachemica.com

Naturally derived benzopyrans and benzopyrones are considered highly significant targets in medicinal chemistry due to their widespread occurrence in biologically active natural products. nih.gov For example, umbelliferone (B1683723) (7-hydroxycoumarin) is considered a biogenetic parent to many more complex coumarins found in nature. derpharmachemica.com The biosynthesis of these compounds often involves the cyclization of prenyl groups, which can lead to the formation of pyran rings fused to a benzene (B151609) core. derpharmachemica.com

Inspired by these natural processes, synthetic strategies have been developed to create diverse libraries of benzopyran-containing molecules. nih.gov These approaches often aim to mimic natural product biosynthesis to explore biologically relevant chemical space. nih.gov For instance, a phosphine-catalyzed cascade and stereoselective annulation can provide a common intermediate that is then transformed into various naturally occurring scaffolds. nih.gov Such diversity-oriented synthesis pathways allow for the construction of libraries of natural product-like small molecules with diverse core skeletons, which can be screened for a wide range of biological activities. researchgate.net

Q & A

Basic: What are the common synthetic routes for 4,4,6-Trimethyl-4H-1-benzopyran, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of benzopyran derivatives often involves condensation reactions. For example, 5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one is synthesized by reacting 3,4,5-trimethoxyphenol with aldehydes under acidic conditions . Key factors include:

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates.

- Catalysts: Acidic catalysts (e.g., HCl, H₂SO₄) facilitate cyclization but require neutralization post-reaction.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.